molecular formula C12H20ClNO2 B1478898 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one CAS No. 2098005-01-5

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

Cat. No.: B1478898
CAS No.: 2098005-01-5
M. Wt: 245.74 g/mol
InChI Key: OKVATNMLKJTSSQ-UHFFFAOYSA-N
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Description

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

The compound has been utilized in chemical syntheses and studies involving electrophilic reactions. For instance, research by Kraiz and Remizov delved into the synthesis and properties of various stereoisomers of compounds related to 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, highlighting the impact of spatial structure on chromatographic mobility (Kraiz & Remizov, 2004).

Biological Properties

The compound has been a part of studies exploring biological properties. For example, Papoyan et al. synthesized new derivatives through aminomethylation and studied their biological activities, including pronounced anticonvulsive and peripheral n-cholinolytic activities, though these compounds exhibited no antibacterial activity (Papoyan et al., 2011).

Antimicrobial and Antiradical Activities

Čižmáriková et al. prepared a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and assessed their antimicrobial and antioxidant activities. They found that both activities were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Rotational-Tunnelling Spectrum Studies

Bermúdez, Bailleux, and Cernicharo investigated the hydroxymethyl radical, a structurally related species, detailing its high chemical reactivity and the challenges in detecting its rotational-tunnelling spectrum in laboratory settings, which is crucial for understanding its behavior in various environments (Bermúdez, Bailleux, & Cernicharo, 2017).

Alcohol Oxidation System

Li and Zhang developed an alcohol oxidation system utilizing a related compound, showcasing its efficiency and environmental friendliness due to the recyclable nature of the used reagents and the use of an environmentally friendly solvent (Li & Zhang, 2009).

Properties

IUPAC Name

1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)11(16)14-6-10-4-2-3-5-12(10,7-14)8-15/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVATNMLKJTSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCCC2(C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 2
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 3
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 4
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 5
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 6
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

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